molecular formula C12H10BrNO4S2 B15221485 N-Bromo-N-(phenylsulfonyl)benzenesulfonamide

N-Bromo-N-(phenylsulfonyl)benzenesulfonamide

Cat. No.: B15221485
M. Wt: 376.3 g/mol
InChI Key: IDBLNOAPPCDSTR-UHFFFAOYSA-N
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Description

N-Bromo-N-(phenylsulfonyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a bromo group attached to a nitrogen atom, which is further connected to two phenylsulfonyl groups. It is widely used in organic synthesis due to its unique reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Bromo-N-(phenylsulfonyl)benzenesulfonamide can be synthesized through various methods. One common approach involves the bromination of N-(phenylsulfonyl)benzenesulfonamide using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile, under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-Bromo-N-(phenylsulfonyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield N-alkyl or N-aryl sulfonamides, while oxidation reactions can produce sulfonic acids or sulfonyl chlorides .

Scientific Research Applications

N-Bromo-N-(phenylsulfonyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Bromo-N-(phenylsulfonyl)benzenesulfonamide involves its ability to act as an electrophile due to the presence of the bromo group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of new chemical bonds. The sulfonamide groups also contribute to its reactivity by stabilizing the intermediate species formed during reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Bromo-N-(phenylsulfonyl)benzenesulfonamide is unique due to its dual sulfonamide groups and the presence of a bromo group on the nitrogen atom. This combination imparts distinct reactivity and stability, making it a valuable reagent in various chemical transformations .

Properties

Molecular Formula

C12H10BrNO4S2

Molecular Weight

376.3 g/mol

IUPAC Name

N-(benzenesulfonyl)-N-bromobenzenesulfonamide

InChI

InChI=1S/C12H10BrNO4S2/c13-14(19(15,16)11-7-3-1-4-8-11)20(17,18)12-9-5-2-6-10-12/h1-10H

InChI Key

IDBLNOAPPCDSTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(S(=O)(=O)C2=CC=CC=C2)Br

Origin of Product

United States

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